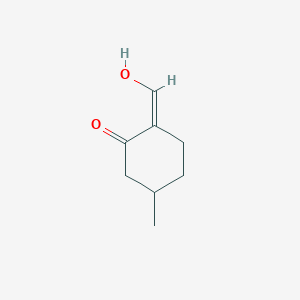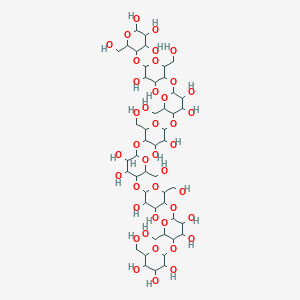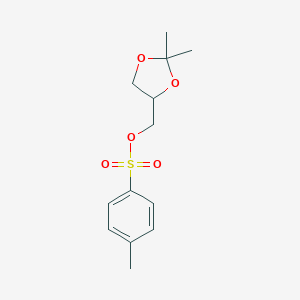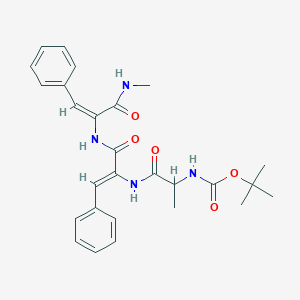![molecular formula C14H12 B131108 2-Methyl-3H-cyclopenta[a]naphthalene CAS No. 150096-60-9](/img/structure/B131108.png)
2-Methyl-3H-cyclopenta[a]naphthalene
概要
説明
2-Methyl-3H-cyclopenta[a]naphthalene is an organic compound with the molecular formula C14H12 It is a polycyclic aromatic hydrocarbon (PAH) that consists of a naphthalene ring fused with a cyclopentane ring and a methyl group attached to the cyclopentane ring
科学的研究の応用
2-Methyl-3H-cyclopenta[a]naphthalene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex polycyclic aromatic hydrocarbons and other organic compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and photovoltaic materials.
Safety and Hazards
作用機序
Mode of Action
It is known that the compound can be formed via reactions of 5- and 6-indenyl radicals with vinylacetylene . The reaction mechanisms involve the initial formation of van-der-Waals complexes followed by addition of the 5- and 6-indenyl radicals to vinylacetylene via submerged barriers, followed by isomerization (hydrogen shifts, ring closures), and termination via atomic hydrogen elimination accompanied by aromatization .
Action Environment
The action of 2-Methyl-3H-cyclopenta[a]naphthalene can potentially occur in cold molecular clouds such as Taurus Molecular Cloud-1 (TMC-1) at temperatures as low as 10 K . .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3H-cyclopenta[a]naphthalene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of naphthalene derivatives with cyclopentadiene in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
2-Methyl-3H-cyclopenta[a]naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound to dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Halogenated or nitrated derivatives.
類似化合物との比較
Similar Compounds
- 1H-cyclopenta[a]naphthalene
- 1H-cyclopenta[b]naphthalene
- Fluorene
Uniqueness
2-Methyl-3H-cyclopenta[a]naphthalene is unique due to the presence of a methyl group on the cyclopentane ring, which can influence its chemical reactivity and physical properties. This structural feature distinguishes it from other cyclopentanaphthalene isomers and contributes to its specific applications and behavior in various chemical reactions.
特性
IUPAC Name |
2-methyl-3H-cyclopenta[a]naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12/c1-10-8-12-7-6-11-4-2-3-5-13(11)14(12)9-10/h2-7,9H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGQLRATYHGTEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C1)C=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70345132 | |
| Record name | 2-Methyl-3H-cyclopenta[a]naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150096-60-9 | |
| Record name | 2-Methyl-3H-cyclopenta[a]naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethanehydrazonoylchloride, 2-[(2-chlorophenyl)amino]-2-oxo-N-phenyl-](/img/structure/B131028.png)


![6-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B131038.png)
![5-[(2-Chloroethyl)thio]-1,3,4-thiadiazole-2-thiol](/img/structure/B131039.png)
![2-[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B131041.png)




![tert-Butyl 6-[(1E)-2-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetate](/img/structure/B131054.png)


